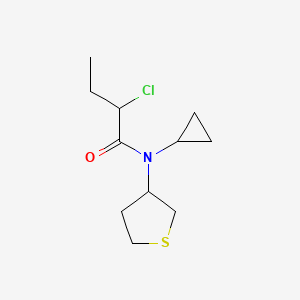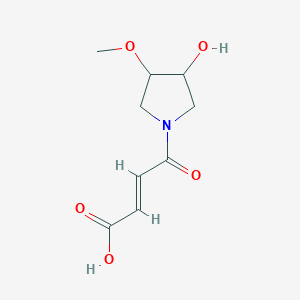![molecular formula C7H5ClFN3 B1492942 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 1426290-07-4](/img/structure/B1492942.png)
6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine
Overview
Description
6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic organic compound characterized by the presence of chlorine and fluorine atoms on a benzo[d]imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common method is the cyclization of 4-fluoro-5-nitroaniline with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by reduction and chlorination steps.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often involves the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms on the ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted imidazoles.
Scientific Research Applications
Chemistry: 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its fluorescence properties make it useful in imaging and tracking biological processes.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. They are being investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a versatile reagent in various industrial processes.
Mechanism of Action
The mechanism by which 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the structural features of the compound and its derivatives.
Comparison with Similar Compounds
4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine
6-Chloro-1H-benzo[d]imidazol-5-amine
4-Fluoro-1H-benzo[d]imidazol-5-amine
Uniqueness: 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine is unique due to the presence of both chlorine and fluorine atoms on the imidazole ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQNPHQMCDTSQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)N)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)





![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)
